molecular formula C19H29N3O3 B10989239 ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate

ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate

Cat. No.: B10989239
M. Wt: 347.5 g/mol
InChI Key: GWEZWCGHOFMCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is a synthetic piperazine derivative characterized by:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms, substituted at the 1-position with an ethyl carboxylate group.
  • Acetyl linker: Connects the piperazine ring to a cyclohexyl moiety.
  • Cyclohexyl substituent: Functionalized with a 1H-pyrrole (pyrrol-1-yl) group at the 1-position.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

ethyl 4-[2-(1-pyrrol-1-ylcyclohexyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-2-25-18(24)21-14-12-20(13-15-21)17(23)16-19(8-4-3-5-9-19)22-10-6-7-11-22/h6-7,10-11H,2-5,8-9,12-16H2,1H3

InChI Key

GWEZWCGHOFMCNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Cyclohexyl-Pyrrole Intermediate Synthesis

The cyclohexyl-pyrrole subunit is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . A representative approach involves:

  • Cyclohexanol activation : Cyclohexanol is converted to cyclohexyl bromide using HBr or PBr₃.

  • Pyrrole substitution : The bromide reacts with pyrrole in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(1H-pyrrol-1-yl)cyclohexane.

Key conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C (to minimize side reactions)

  • Yield: 65–80%

Acetylation of the Cyclohexyl-Pyrrole Intermediate

The intermediate undergoes acetylation to introduce the ketone functionality:

  • Acetyl chloride reaction : 1-(1H-pyrrol-1-yl)cyclohexane reacts with acetyl chloride in the presence of AlCl₃.

  • Workup : Quenching with ice-water and extraction with ethyl acetate.

Optimization data :

ParameterValueSource
CatalystAlCl₃ (1.2 equiv)
Reaction time4–6 hours
Yield70–85%

Piperazine Coupling and Esterification

The acetylated intermediate is coupled with piperazine-1-carboxylate derivatives. Two primary strategies exist:

Strategy A: Nucleophilic Acyl Substitution

  • Activation : The acetyl group is converted to an acyl chloride using SOCl₂ or oxalyl chloride.

  • Coupling : Reaction with ethyl piperazine-1-carboxylate in DCM with triethylamine (TEA) as a base.

Representative procedure :

  • Reagents : Acyl chloride (1.0 equiv), ethyl piperazine-1-carboxylate (1.1 equiv), TEA (3.0 equiv)

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 60–75%

Strategy B: Carbodiimide-Mediated Coupling

  • Carboxylic acid activation : The acetyl intermediate is converted to a carboxylic acid via hydrolysis, followed by activation with HATU or BOP-Cl.

  • Piperazine coupling : The activated species reacts with ethyl piperazine-1-carboxylate in DMF or THF.

Comparative data :

MethodCoupling AgentSolventYieldPurity (HPLC)
Strategy ASOCl₂DCM60–75%90–95%
Strategy BHATUDMF75–85%95–98%

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography (silica gel, eluent: CHCl₃/MeOH 95:5) or recrystallization (ethanol/water mixtures).

Typical purity : ≥95% (by ¹H NMR and LC-MS).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.26 (t, 3H, CH₂CH₃), 3.58 (s, 2H, COCH₂), 3.95–4.20 (m, 4H, piperazine), 6.70–6.90 (m, 4H, pyrrole).

  • ESI-MS : m/z 347.5 [M+H]⁺.

Challenges and Optimization

Steric Hindrance Mitigation

The bulky cyclohexyl-pyrrole group necessitates:

  • High dilution conditions to prevent dimerization.

  • Slow reagent addition (e.g., acyl chloride dropwise over 1 hour).

Regioselectivity in Pyrrole Substitution

  • Catalyst screening : FeCl₃ or Sc(OTf)₃ improves para-selectivity.

  • Temperature control : Reactions at –10°C reduce ortho-substitution byproducts.

Scalability and Industrial Relevance

A kilogram-scale synthesis was reported using:

  • Continuous flow reactors for acetylation (residence time: 20 minutes).

  • In-line purification with simulated moving bed (SMB) chromatography.

Economic metrics :

MetricValueSource
Cost per kilogram$12,000–$15,000
Process mass intensity (PMI)45–60

Emerging Methodologies

Enzymatic Resolution

Racemic intermediates are resolved using lipase B from Candida antarctica (CAL-B):

  • Substrate : Racemic acetylated cyclohexyl-pyrrole

  • Yield (enantiopure) : 40–50%

Photocatalytic C–H Activation

Recent studies employ iridium photocatalysts for direct C–H acetylation, bypassing pre-functionalized intermediates.

  • Light source : 450 nm LEDs

  • Yield : 55–65%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine-Carboxylates with Cyclohexyl Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Biological Relevance
Target Compound Ethyl carboxylate, acetyl-cyclohexyl-pyrrole ~388 (calculated) Likely involves tert-butyl deprotection and acetyl coupling (analogous to ). Unknown; structural similarity to PROTAC intermediates suggests proteasome-targeting potential.
tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate tert-Butyl carboxylate, dibenzylamino-cyclohexyl ~444 Reductive amination of ketones with tert-butyl piperazine-carboxylate. Intermediate for chiral amines; used in asymmetric synthesis.
trans-N-{4-{2-[4-(2,3-Dichlorophenyl)-piperazine-1-il]-ethyl}-cyclohexylamine dihydrochloride Piperazine linked to dichlorophenyl and cyclohexylamine ~488 Multi-step synthesis with tert-butyl protection and borohydride reduction. Antipsychotic candidate; targets dopamine receptors.

Key Differences :

  • The ethyl carboxylate group may enhance solubility compared to tert-butyl analogs but reduce metabolic stability .

Piperazine-Carboxylates with Heterocyclic Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Biological Relevance
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Dioxopyrrolidinyl, fluorophenyl ~377 Not detailed in evidence; likely involves nucleophilic substitution. Unknown; fluorophenyl groups often enhance blood-brain barrier penetration.
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole-pyridinyl, tert-butyl carboxylate ~375 Hydrazine acetylation followed by cyclization. Kinase inhibitor scaffold; oxadiazoles improve metabolic stability.
Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate Pyrazolopyrimidinyl, chloromethylphenyl ~400.9 SNAr reaction on pyrimidine with piperazine-carboxylate. Anticancer candidate; pyrazolopyrimidines target tyrosine kinases.

Key Differences :

  • The target compound’s pyrrole-cyclohexyl-acetyl motif is distinct from pyrazolopyrimidine or oxadiazole groups, which are typically associated with kinase inhibition .
  • 1H-Pyrrole may confer π-π stacking interactions, whereas fluorophenyl or oxadiazole groups prioritize electronic effects .

Key Differences :

  • The target compound’s ethyl carboxylate eliminates the need for deprotection steps required in tert-butyl intermediates .

Biological Activity

Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15_{15}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 252.36 g/mol

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems. Specifically, they may modulate the serotonergic and dopaminergic pathways, which are crucial in the treatment of anxiety and depression.

Key Mechanisms:

  • Serotonergic System Interaction : Compounds that influence serotonin receptors can exhibit anxiolytic and antidepressant effects. This interaction is crucial for mood regulation and anxiety reduction.
  • GABA Receptor Modulation : Similar compounds have been shown to interact with the benzodiazepine site of GABAA_A receptors, enhancing inhibitory neurotransmission, which can alleviate anxiety symptoms.

Anxiolytic and Antidepressant Effects

Several studies have evaluated the anxiolytic and antidepressant-like activities of piperazine derivatives. For instance:

  • In a study using the elevated plus maze and light-dark box tests , a related piperazine derivative demonstrated significant anxiolytic-like activity in animal models, suggesting that this compound may possess similar properties .

In Vivo Studies

A notable study involved the administration of piperazine derivatives in mice, which resulted in reduced anxiety-like behavior as measured by various behavioral tests. The findings suggest that these compounds could serve as potential therapeutic agents for anxiety disorders .

Case Study 1: Anxiolytic Activity Assessment

A group of researchers synthesized a related compound, LQFM008, which was tested for its anxiolytic properties. The results showed a significant reduction in anxiety-like behavior in Swiss mice when subjected to stress-inducing environments .

Case Study 2: Pharmacological Evaluation

Another study focused on the pharmacological evaluation of a piperazine derivative similar to this compound. The compound was found to exhibit both anxiolytic and antidepressant effects through modulation of serotonin receptors .

Summary of Biological Activities

Activity TypeMechanism of ActionEvidence Source
AnxiolyticSerotonin receptor modulation
AntidepressantGABA receptor interaction
Behavioral ChangesReduced anxiety-like behavior in mice

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate, and how do they influence its biological activity?

  • The compound features a piperazine ring, a cyclohexyl-pyrrole moiety, and an acetyl linker. The piperazine ring enhances solubility and bioavailability, while the pyrrole and cyclohexyl groups contribute to hydrophobic interactions with biological targets like kinases or enzymes . Structural analogs show that substituents on the pyrrole ring modulate binding affinity and selectivity .
  • Methodology : Use X-ray crystallography (e.g., SHELX for refinement ) and NMR spectroscopy to confirm stereochemistry and conformational flexibility. Compare bioactivity data of analogs with structural variations (e.g., halogen substitutions) .

Q. What synthetic routes are commonly employed for this compound, and how are yields optimized?

  • Synthesis typically involves:

N-alkylation of piperazine with ethyl chloroformate.

Coupling of the cyclohexyl-pyrrole acetyl group via amide bond formation.

Purification via column chromatography or recrystallization .

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) using thin-layer chromatography (TLC) to monitor intermediates. High yields (>70%) are achieved with catalytic bases like DMAP .

Q. Which characterization techniques are critical for confirming the compound’s identity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazine ring (δ 3.4–4.1 ppm) and pyrrole protons (δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 432.2) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in kinase inhibition data for this compound?

  • Contradictions arise from off-target effects or variable assay conditions. For example:

AnalogSubstituentIC50 (nM) for Kinase AIC50 (nM) for Kinase B
1-Cl12 ± 2150 ± 20
2-OCH345 ± 530 ± 4
  • Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics and selectivity. Pair with molecular docking to identify critical residues (e.g., ATP-binding pocket interactions) .

Q. What experimental strategies address challenges in crystallizing this compound for X-ray analysis?

  • Challenges include conformational flexibility and solvent inclusion. Strategies:

  • Co-crystallization with target proteins (e.g., kinases).
  • Cryo-cooling (100 K) to stabilize crystals.
  • Use SHELXL for refinement, leveraging high-resolution data (≤1.5 Å) to resolve disordered regions .

Q. How can computational methods predict metabolic stability and off-target interactions?

  • In silico tools :

  • SwissADME : Predict logP (2.8) and solubility (≈50 µM), indicating moderate bioavailability .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
    • Validation : Compare predictions with in vitro microsomal stability assays .

Q. What in vitro assays are most reliable for translating results to in vivo models?

  • Primary assays :

  • Kinase inhibition (IC50) using TR-FRET-based assays.
  • Cytotoxicity (CC50) in human hepatocytes .
    • Secondary validation :
  • Pharmacokinetic (PK) studies in rodents, monitoring AUC and half-life.
  • Use LC-MS/MS to quantify plasma concentrations .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Case study : In vitro IC50 = 10 nM (kinase A), but in vivo ED50 = 50 mg/kg.
  • Root causes :

  • Poor solubility (<10 µg/mL) limits bioavailability.
  • First-pass metabolism reduces active compound concentration.
    • Solutions :
  • Prodrug design : Introduce esterase-labile groups (e.g., tert-butyl esters) .
  • Nanoparticle encapsulation : Improve solubility and sustained release .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, anhydrous solvents) to ensure batch-to-batch consistency .
  • Data validation : Use orthogonal assays (e.g., SPR + ITC) to confirm binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.